B613322 Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate CAS No. 3350-13-8

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

Cat. No. B613322
CAS RN: 3350-13-8
M. Wt: 533.71
InChI Key:
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Description

The compound contains several functional groups that are commonly seen in organic chemistry . These include a dicyclohexylamine group, a benzyloxy carbonyl group, and a tert-butoxycarbonyl group. These groups can participate in various chemical reactions and can be used for the synthesis of more complex molecules .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable amine with a carboxylic acid or its derivative to form the amide bond . The tert-butoxycarbonyl (Boc) and benzyloxy carbonyl (Cbz) groups are commonly used as protecting groups in organic synthesis . They can be added to protect reactive amine groups during synthesis and then removed under specific conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain . The stereochemistry at the carbon atoms could also play a significant role in the properties and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be largely determined by the functional groups present . The amide bonds could participate in hydrolysis or condensation reactions . The Boc and Cbz groups could be removed under acidic or hydrogenolytic conditions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present . For example, the presence of polar amide bonds could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use . If it is an intermediate in a synthesis, its role would be to carry and protect the reactive amine groups until they are needed in a subsequent step .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research involving this compound could include exploring its potential uses in organic synthesis . This could involve investigating new reactions involving the functional groups present, or developing new methods for the selective protection and deprotection of amines .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6.C12H23N/c1-17(2,3)25-15(22)18-10-9-13(14(20)21)19-16(23)24-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21);11-13H,1-10H2/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMIEBREXUYHGN-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678756
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-4-((tert-butoxycarbonyl)amino)butanoate

CAS RN

3350-13-8
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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